molecular formula C13H10FNO2 B1395832 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid CAS No. 1272200-01-7

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid

Cat. No.: B1395832
CAS No.: 1272200-01-7
M. Wt: 231.22 g/mol
InChI Key: XQAGBPWIAUMLGG-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid: is a fluorinated aromatic compound that combines a pyridine ring with a carboxylic acid group and a fluorinated methylphenyl substituent. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene and pyridine-2-carboxylic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluoro-2-methylbenzene with pyridine-2-carboxylic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Esters and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily influenced by its fluorinated aromatic structure. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to increased binding affinity and specificity for certain molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 4-Fluoro-2-methylphenol
  • 2-Bromo-5-fluoropyridine

Comparison:

Properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAGBPWIAUMLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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